![molecular formula C18H17NO4 B12657654 1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone CAS No. 94313-82-3](/img/structure/B12657654.png)
1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone typically involves the reaction of 1-amino-4-hydroxyanthraquinone with 2-ethoxyethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino and hydroxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted anthraquinone derivatives
Scientific Research Applications
1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting cellular processes and leading to cell death. The compound’s hydroxy and amino groups allow it to form hydrogen bonds with biomolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-Amino-4-hydroxyanthraquinone: Lacks the ethoxyethyl group, resulting in different chemical properties and applications.
1-[(2-Methoxyethyl)amino]-4-hydroxyanthraquinone: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, leading to variations in reactivity and applications.
Uniqueness: 1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
94313-82-3 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-(2-ethoxyethylamino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO4/c1-2-23-10-9-19-13-7-8-14(20)16-15(13)17(21)11-5-3-4-6-12(11)18(16)22/h3-8,19-20H,2,9-10H2,1H3 |
InChI Key |
GODGYFLEIWJTOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


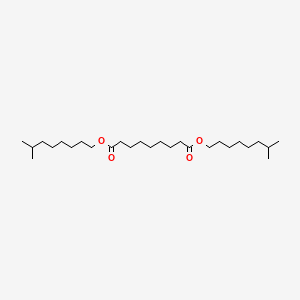




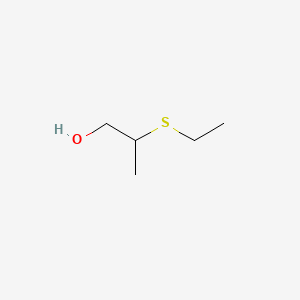
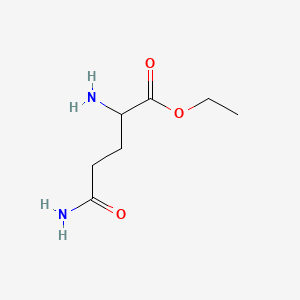
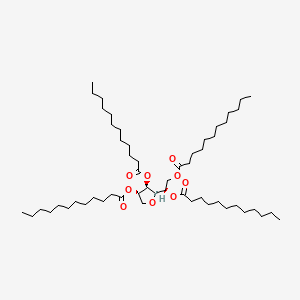
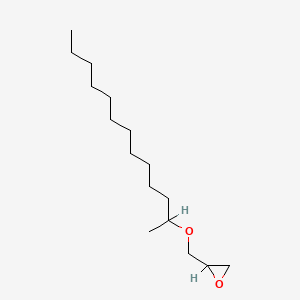
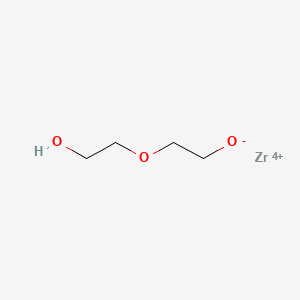

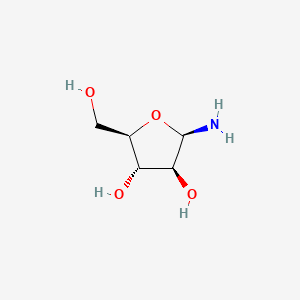
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)

